molecular formula C22H21ClN2O3S B6121319 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide

Cat. No. B6121319
M. Wt: 428.9 g/mol
InChI Key: QEKZNDSTAGCDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound with potential pharmacological applications. It belongs to the class of benzamides and has been studied extensively for its biological properties.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide leads to the reactivation of silenced genes, including tumor suppressor genes.
Biochemical and physiological effects:
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its potent anticancer and anti-inflammatory properties. However, one limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in preclinical and clinical studies. Additionally, it can be used as a lead compound for the development of new anticancer and anti-inflammatory agents.

Synthesis Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide involves the reaction between 3-chloro-2-methylbenzoic acid and benzylamine in the presence of thionyl chloride. The resulting benzyl 3-chloro-2-methylbenzoate is then reacted with methylsulfonyl chloride to obtain 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-19(23)12-8-13-20(16)24-22(26)18-11-6-7-14-21(18)25(29(2,27)28)15-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKZNDSTAGCDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide

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